molecular formula C29H22BrN3O7 B12620551 C29H22BrN3O7

C29H22BrN3O7

Cat. No.: B12620551
M. Wt: 604.4 g/mol
InChI Key: GRKVKYDAHGSZLD-UHFFFAOYSA-N
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Description

The compound with the molecular formula C29H22BrN3O7 is a complex organic molecule that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, multiple aromatic rings, and several functional groups. Its diverse chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C29H22BrN3O7 typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of Aromatic Rings: The initial steps involve the construction of the aromatic rings through reactions such as Friedel-Crafts alkylation or acylation.

    Introduction of Functional Groups: Functional groups like hydroxyl, nitro, and bromine are introduced through various substitution reactions.

    Coupling Reactions: The final steps often involve coupling reactions to link different parts of the molecule together, using reagents like palladium catalysts.

Industrial Production Methods

In an industrial setting, the production of This compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Automated Synthesis: Utilizing automated systems to precisely control reaction parameters and reduce human error.

    Purification Techniques: Advanced purification methods such as chromatography and crystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

C29H22BrN3O7: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitro groups to amines.

    Substitution: Halogenation or nitration reactions can introduce new functional groups into the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

C29H22BrN3O7: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which C29H22BrN3O7 exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    Pathway Modulation: The compound can influence various biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

C29H22BrN3O7: can be compared with other similar compounds to highlight its uniqueness:

    Structural Analogues: Compounds with similar aromatic ring structures but different functional groups.

    Functional Analogues: Molecules that share similar biological activities but differ in their chemical structures.

List of Similar Compounds

    C28H20BrN3O6: A structurally similar compound with one less oxygen atom.

    C30H24BrN3O8: A compound with an additional aromatic ring and oxygen atom.

    C29H22ClN3O7: A compound where the bromine atom is replaced with chlorine.

This compound , covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C29H22BrN3O7

Molecular Weight

604.4 g/mol

IUPAC Name

3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-naphthalen-1-yl-2-(3-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C29H22BrN3O7/c1-2-39-23-14-17(13-21(30)26(23)34)25-24-27(40-32(25)18-9-6-10-19(15-18)33(37)38)29(36)31(28(24)35)22-12-5-8-16-7-3-4-11-20(16)22/h3-15,24-25,27,34H,2H2,1H3

InChI Key

GRKVKYDAHGSZLD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC5=CC=CC=C54)ON2C6=CC(=CC=C6)[N+](=O)[O-])Br)O

Origin of Product

United States

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